![molecular formula C23H21N3O3S B2572718 N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide CAS No. 941869-54-1](/img/structure/B2572718.png)

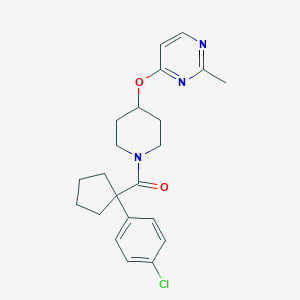

N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

- Antibacterial and Antifungal Agents : Compounds similar to N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide have shown significant antibacterial and antifungal activities. For instance, certain propanamide derivatives have demonstrated effectiveness against various bacterial and fungal strains, rivaling standard antimicrobial agents such as Ampicilline and Flucanazole (Helal et al., 2013).

Cancer Research

- Anticancer Activity : Similar thiazole derivatives have been studied for their antiproliferative activities against various cancer cell lines. Compounds like pyridine linked thiazole hybrids have shown promising activity against breast and liver cancer cell lines (Alaa M. Alqahtani & A. Bayazeed, 2020).

Pharmaceutical Chemistry

- Synthesis and Characterization : Studies have focused on the synthesis and structural characterization of compounds with similar molecular structures, exploring their potential in pharmaceutical chemistry. These include analysis of protonation sites and hydrogen bonding patterns (Böck et al., 2021).

Photochemical and Photophysical Properties

- Photosensitizers in Photodynamic Therapy : Derivatives of N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide have been investigated for their photochemical and photophysical properties, particularly as photosensitizers in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

Antiviral Applications

- COVID-19 Inhibitors : Thiazole clubbed pyridine scaffolds, similar in structure to the compound , have been studied as potential inhibitors of COVID-19. These compounds have shown promising results in molecular docking and dynamic simulation studies targeting the main protease of the virus (Alghamdi et al., 2023).

Neurodegenerative Diseases

- Treatment of Neurodegenerative Diseases : Certain derivatives of N-(pyridin-3-ylmethyl)-2-aminothiazoline, structurally related to the target compound, have been synthesized for potential use in the treatment of neurodegenerative diseases. These compounds have been evaluated for their anticholinesterase and antiradical activity (Makhaeva et al., 2017).

Corrosion Inhibition

- Mild Steel Corrosion Inhibitors : Thiazole based pyridine derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel, demonstrating significant efficiency in preventing steel corrosion (Chaitra et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to target glycogen synthase kinase 3 (gsk3), a serine/threonine kinase .

Mode of Action

It is suggested that similar compounds may inhibit gsk3 in an atp-competitive manner .

Biochemical Pathways

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-4-yl)methyl]propanamide may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These pathways play crucial roles in various biological processes, including inflammation and neurotransmission.

Result of Action

Similar compounds have been shown to have antihyperalgesic effects and inhibit the growth of pancreatic cancer cells .

Propiedades

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-28-19-7-8-21-20(15-19)25-23(30-21)26(16-17-9-12-24-13-10-17)22(27)11-14-29-18-5-3-2-4-6-18/h2-10,12-13,15H,11,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUFJPLAFISUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2572637.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2572641.png)

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)

![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2572649.png)

![2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2572652.png)

![N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide](/img/structure/B2572656.png)